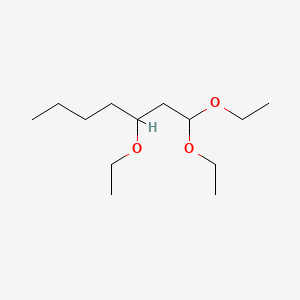
1,1,3-Triethoxyheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Triethoxyheptane: is an organic compound with the molecular formula C13H28O3 . It is a member of the ether family, characterized by the presence of three ethoxy groups attached to a heptane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Triethoxyheptane can be synthesized through the reaction of heptanal with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hemiacetal, which then undergoes further reaction to form the triethoxy compound. The general reaction conditions include:
Reactants: Heptanal and ethanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Triethoxyheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed:
Oxidation: Formation of heptanoic acid or heptanal.
Reduction: Formation of heptanol.
Substitution: Formation of various substituted heptane derivatives.
Scientific Research Applications
1,1,3-Triethoxyheptane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ether linkages, which can enhance solubility and stability.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors
Mechanism of Action
The mechanism of action of 1,1,3-Triethoxyheptane involves its interaction with various molecular targets and pathways. The compound’s ether linkages allow it to participate in hydrogen bonding and other non-covalent interactions with biomolecules. These interactions can influence the compound’s solubility, stability, and reactivity. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or chemical synthesis .
Comparison with Similar Compounds
1,1,3,3-Tetramethoxypropane: Another ether compound with four methoxy groups attached to a propane backbone.
1,1,3-Triethoxypropane: Similar structure but with a shorter carbon chain.
Comparison: 1,1,3-Triethoxyheptane is unique due to its longer heptane backbone, which provides different physical and chemical properties compared to shorter-chain ethers. This uniqueness makes it suitable for specific applications where longer carbon chains are advantageous, such as in the synthesis of certain specialty chemicals and in drug delivery systems where longer chains can enhance solubility and stability .
Properties
CAS No. |
54305-97-4 |
|---|---|
Molecular Formula |
C13H28O3 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1,1,3-triethoxyheptane |
InChI |
InChI=1S/C13H28O3/c1-5-9-10-12(14-6-2)11-13(15-7-3)16-8-4/h12-13H,5-11H2,1-4H3 |
InChI Key |
LGHYVXDAOJQRAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Methylphenyl)methoxy]ethanol](/img/structure/B13754981.png)
![ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide](/img/structure/B13754990.png)

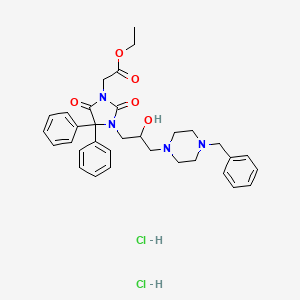
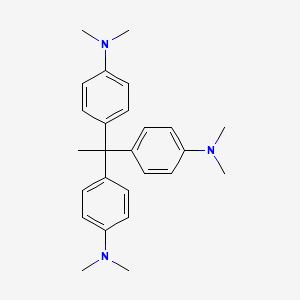
![[4-[(4-chlorophenyl)-[4-(3-methylanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-(3-methylphenyl)azanium;sulfate](/img/structure/B13755006.png)

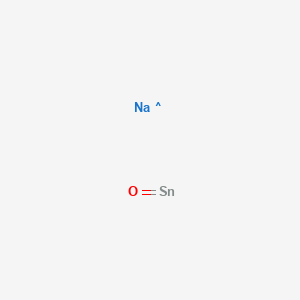

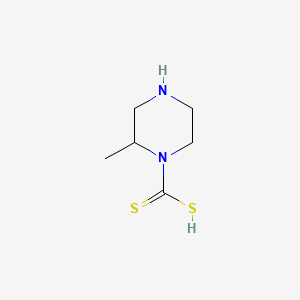

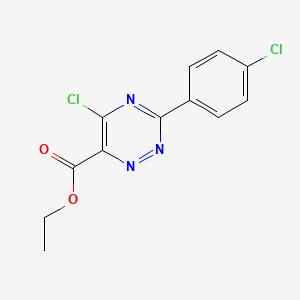
![(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
